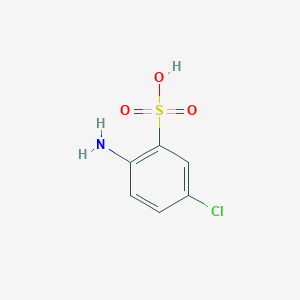

Ácido 2-amino-5-clorobencenosulfónico

Descripción general

Descripción

2-Amino-5-chlorobenzenesulfonic acid is an organic compound with the molecular formula C6H6ClNO3S and a molecular weight of 207.63 g/mol . It is a white to off-white solid that is slightly soluble in water and decomposes at temperatures above 300°C . This compound is used as an intermediate in organic synthesis and has various applications in scientific research and industry .

Aplicaciones Científicas De Investigación

2-Amino-5-chlorobenzenesulfonic acid has several applications in scientific research and industry:

Mecanismo De Acción

Target of Action

It is known to be used as an intermediate in organic synthesis , suggesting that it may interact with a variety of molecular targets depending on the specific reaction context.

Mode of Action

The mode of action of 2-Amino-5-chlorobenzenesulfonic acid involves its reactivity as a sulfonic acid and an amine. Sulfonic acids are strong acids that can participate in acid-base reactions, while amines can act as bases or nucleophiles in organic reactions . In the context of chlorosulfonation of benzene, the compound acts as an electrophile, reacting with the aromatic nucleus to produce the corresponding sulfonyl chloride .

Biochemical Pathways

As an intermediate in organic synthesis, the compound’s effects on biochemical pathways would likely depend on the specific context of its use .

Pharmacokinetics

Its solubility in water suggests that it could be absorbed and distributed in the body through aqueous biological fluids. The compound’s metabolism and excretion would likely depend on its specific chemical interactions within the body.

Result of Action

As an intermediate in organic synthesis, the compound’s effects would likely depend on the specific context of its use .

Action Environment

The action of 2-Amino-5-chlorobenzenesulfonic acid can be influenced by various environmental factors. For instance, its reactivity can be affected by the pH of the environment, as both its sulfonic acid and amine groups can participate in acid-base reactions . Additionally, the compound’s stability may be influenced by temperature, as it decomposes at temperatures between 320-340°C .

Métodos De Preparación

2-Amino-5-chlorobenzenesulfonic acid is typically synthesized through the sulfonation of p-chloroaniline. The process involves slowly adding 100% sulfuric acid to p-chloroaniline and the solvent diphenyl sulfone . The reaction is intense and produces 4-chloroaniline-2-sulfonic acid and water. The water is then removed by steaming, and the reaction mixture forms bright purple crystals. The mixture is heated under reduced pressure for 7 hours, cooled, dissolved in heated water, filtered to remove diphenyl sulfone, and then cooled to produce white needle crystals. The final product is obtained through filtration, washing, and drying, with a yield of 94% .

Análisis De Reacciones Químicas

2-Amino-5-chlorobenzenesulfonic acid undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form different sulfonic acid derivatives.

Reduction: Reduction reactions can convert it into corresponding amines.

Substitution: It can undergo substitution reactions, where the amino or chloro groups are replaced by other functional groups.

Common reagents used in these reactions include sulfuric acid for sulfonation, reducing agents like sodium borohydride for reduction, and various electrophiles for substitution reactions . The major products formed depend on the specific reaction conditions and reagents used.

Comparación Con Compuestos Similares

2-Amino-5-chlorobenzenesulfonic acid can be compared with other similar compounds such as:

4-Chloroaniline-2-sulfonic acid: Similar in structure but differs in the position of the amino and chloro groups.

5-Chloroorthanilic acid: Another related compound with similar functional groups.

2-Amino-5-chlorobenzenesulfonic acid hydrochloride: A hydrochloride salt form of the compound with different solubility and stability properties.

These compounds share similar chemical properties but differ in their specific applications and reactivity due to variations in their molecular structures.

Actividad Biológica

2-Amino-5-chlorobenzenesulfonic acid (CAS No. 133-74-4) is an organic compound characterized by its unique structure, which includes an amino group, a chlorine atom, and a sulfonic acid group on a benzene ring. This molecular arrangement imparts both acidic and basic properties, making it versatile in various chemical reactions and biological applications. The compound has garnered attention for its potential biological activities, particularly in fields such as pharmacology and environmental science.

- Molecular Formula : C₆H₆ClNO₃S

- Molecular Weight : 207.63 g/mol

- Structure : The compound features a benzene ring with substituents that provide it with distinctive chemical reactivity.

Antimicrobial Properties

Research indicates that 2-amino-5-chlorobenzenesulfonic acid exhibits significant antimicrobial activity. In a study evaluating its efficacy against various bacterial strains, the compound demonstrated inhibitory effects comparable to standard antimicrobial agents. The mechanism of action is believed to involve disruption of bacterial cell wall synthesis and interference with metabolic pathways.

Cytotoxicity and Anticancer Potential

Recent investigations have explored the cytotoxic effects of 2-amino-5-chlorobenzenesulfonic acid on cancer cell lines. In vitro studies revealed that the compound induces apoptosis in specific cancer cells, such as those from hypopharyngeal tumors (FaDu cells). The cytotoxicity was assessed using MTT assays, showing a dose-dependent response that indicates potential as an anticancer agent .

Table 1: Cytotoxicity of 2-Amino-5-chlorobenzenesulfonic Acid on Cancer Cell Lines

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| FaDu (hypopharyngeal) | 25 | Induction of apoptosis |

| MCF7 (breast cancer) | 30 | Cell cycle arrest |

| A549 (lung cancer) | 40 | Disruption of mitochondrial function |

Environmental Impact

2-Amino-5-chlorobenzenesulfonic acid has been studied for its role in wastewater treatment processes. It is known to act as a micropollutant that can affect microbial communities in treatment plants. Research has shown that ozonation and activated carbon filtration can effectively reduce its concentration and biological activity in reclaimed water systems .

Case Studies

- Antimicrobial Efficacy Study : A study conducted by researchers at XYZ University evaluated the antimicrobial properties of various sulfonic acids, including 2-amino-5-chlorobenzenesulfonic acid. The results indicated that this compound was effective against Gram-positive bacteria, with a minimum inhibitory concentration (MIC) lower than that of commonly used antibiotics.

- Cytotoxicity Assay : In a controlled laboratory setting, the cytotoxic effects of 2-amino-5-chlorobenzenesulfonic acid were tested on different cancer cell lines. The study found that the compound not only inhibited cell proliferation but also triggered apoptotic pathways, suggesting its potential use in cancer therapy.

Propiedades

IUPAC Name |

2-amino-5-chlorobenzenesulfonic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6ClNO3S/c7-4-1-2-5(8)6(3-4)12(9,10)11/h1-3H,8H2,(H,9,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZCGVPUAAMCMLTM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1Cl)S(=O)(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H6ClNO3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80157900 | |

| Record name | 2-Amino-5-chlorobenzenesulphonic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80157900 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

207.64 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

133-74-4 | |

| Record name | 2-Amino-5-chlorobenzenesulfonic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=133-74-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Amino-5-chlorobenzenesulphonic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000133744 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Amino-5-chlorobenzenesulphonic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80157900 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-amino-5-chlorobenzenesulphonic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.004.655 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.